molecular formula C12H16N2O3 B5638805 1-[(2-Nitrophenyl)methyl]piperidin-4-ol CAS No. 184921-10-6

1-[(2-Nitrophenyl)methyl]piperidin-4-ol

Cat. No.: B5638805
CAS No.: 184921-10-6
M. Wt: 236.27 g/mol
InChI Key: WTSNTDKLJQABLL-UHFFFAOYSA-N
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Description

1-[(2-Nitrophenyl)methyl]piperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products . The specific structure of this compound includes a piperidine ring substituted with a hydroxyl group at the 4-position and a 2-nitrophenylmethyl group at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Nitrophenyl)methyl]piperidin-4-ol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on cost-effectiveness, yield, and scalability. Common industrial methods include continuous flow synthesis and the use of catalytic processes to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

1-[(2-Nitrophenyl)methyl]piperidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-[(2-Nitrophenyl)methyl]piperidin-4-ol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2-Nitrophenyl)methyl]piperidin-4-ol is unique due to the presence of the nitro group, which imparts specific chemical reactivity and potential biological activity. The nitro group can undergo reduction to form an amine, which can further participate in various biochemical interactions .

Properties

IUPAC Name

1-[(2-nitrophenyl)methyl]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c15-11-5-7-13(8-6-11)9-10-3-1-2-4-12(10)14(16)17/h1-4,11,15H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTSNTDKLJQABLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801278298
Record name 1-[(2-Nitrophenyl)methyl]-4-piperidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801278298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184921-10-6
Record name 1-[(2-Nitrophenyl)methyl]-4-piperidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=184921-10-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(2-Nitrophenyl)methyl]-4-piperidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801278298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

0.75 g (0.00741 mol) of 4-hydroxy-piperidine were dissolved in 40 ml of dimethylformamide and cooled to 0°. 3.0 g (0.00926 mol) of 2-nitro-benzyl bromide and 2.87 ml (0.0204 mol) of triethylamine were added under argon and the mixture was left to come to room temperature. It was stirred for 16 hrs., the solvent was distilled off and the residue was taken up in dichloromethane. The organic phase was washed with water and saturated sodium chloride solution, dried over magnesium sulfate and concentrated and the residue was chromatographed on silica gel with dichloromethane/methanol (9:1) as the eluent. 1.22 g (56%) of 1-(2-nitro-benzyl)-piperidin-4-ol were obtained as a yellow oil. MS: me/e=237 (C12H17N2O3+).
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
2.87 mL
Type
reactant
Reaction Step Two

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